molecular formula C19H16FNO3S B11796727 Methyl 2-((2-fluorobenzyl)oxy)-5-(2-methylthiazol-4-yl)benzoate

Methyl 2-((2-fluorobenzyl)oxy)-5-(2-methylthiazol-4-yl)benzoate

Cat. No.: B11796727
M. Wt: 357.4 g/mol
InChI Key: SBKJTSNRBFAWIG-UHFFFAOYSA-N
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Description

Methyl 2-((2-fluorobenzyl)oxy)-5-(2-methylthiazol-4-yl)benzoate is an organic compound that belongs to the class of benzoates It is characterized by the presence of a fluorobenzyl group, a methylthiazolyl group, and a benzoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-((2-fluorobenzyl)oxy)-5-(2-methylthiazol-4-yl)benzoate typically involves the following steps:

    Formation of the Fluorobenzyl Intermediate: The starting material, 2-fluorobenzyl alcohol, is reacted with a suitable base (e.g., sodium hydride) to form the corresponding alkoxide. This intermediate is then reacted with a halogenated benzoate ester to form the fluorobenzyl benzoate.

    Introduction of the Methylthiazolyl Group: The fluorobenzyl benzoate is then subjected to a nucleophilic substitution reaction with 2-methylthiazole. This step typically requires the use of a strong base (e.g., potassium carbonate) and an appropriate solvent (e.g., dimethylformamide) to facilitate the reaction.

    Esterification: The final step involves the esterification of the intermediate product with methanol in the presence of an acid catalyst (e.g., sulfuric acid) to yield this compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques (e.g., chromatography), and process automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-((2-fluorobenzyl)oxy)-5-(2-methylthiazol-4-yl)benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents (e.g., potassium permanganate) to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using reducing agents (e.g., lithium aluminum hydride) to convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the fluorobenzyl or methylthiazolyl groups, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Potassium carbonate in dimethylformamide.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 2-((2-fluorobenzyl)oxy)-5-(2-methylthiazol-4-yl)benzoate has several scientific research applications, including:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its ability to interact with specific biological targets.

    Materials Science: The compound is explored for its use in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.

    Biological Studies: It is used in various biological assays to study its effects on cellular processes and pathways.

Mechanism of Action

The mechanism of action of Methyl 2-((2-fluorobenzyl)oxy)-5-(2-methylthiazol-4-yl)benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorobenzyl and methylthiazolyl groups play a crucial role in binding to these targets, modulating their activity and leading to the desired biological effects. The exact pathways involved can vary depending on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-((2-chlorobenzyl)oxy)-5-(2-methylthiazol-4-yl)benzoate
  • Methyl 2-((2-bromobenzyl)oxy)-5-(2-methylthiazol-4-yl)benzoate
  • Methyl 2-((2-iodobenzyl)oxy)-5-(2-methylthiazol-4-yl)benzoate

Uniqueness

Methyl 2-((2-fluorobenzyl)oxy)-5-(2-methylthiazol-4-yl)benzoate is unique due to the presence of the fluorine atom in the benzyl group. This fluorine atom can significantly influence the compound’s reactivity, binding affinity, and overall biological activity compared to its halogenated analogs. The fluorine atom’s electronegativity and small size contribute to these distinct properties, making this compound particularly valuable in various research applications.

Biological Activity

Methyl 2-((2-fluorobenzyl)oxy)-5-(2-methylthiazol-4-yl)benzoate is a synthetic compound that has garnered attention for its potential biological activity, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological properties, synthesis, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C20H18FNO3SC_{20}H_{18}FNO_3S, with a molecular weight of approximately 371.43 g/mol. The compound features a benzoate moiety, a thiazole ring, and a fluorobenzyl ether, which may influence its biological reactivity and activity profile due to the presence of the electron-withdrawing fluorine atom .

Antimicrobial Properties

Compounds containing thiazole rings have been documented to exhibit significant antimicrobial activities. For instance, derivatives of thiazole have shown effectiveness against various pathogens, including bacteria and fungi. The structure of this compound suggests it may possess similar antimicrobial properties due to the thiazole component .

Case Studies

  • Thiazole Derivatives in Cancer Treatment : A study evaluated the cytotoxic effects of various thiazole derivatives on human cancer cell lines. Results indicated that compounds with similar structural features to this compound exhibited IC50 values in the low micromolar range, indicating significant potency against cancer cells .
  • Antimicrobial Efficacy : A related study focused on thiazole-based compounds' activity against bacterial strains. The results showed that certain derivatives could inhibit bacterial growth effectively, suggesting that this compound could similarly impact microbial pathogens due to its structural analogies .

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, including:

  • Formation of the Thiazole Ring : This step often involves cyclization reactions using appropriate precursors.
  • Esterification : The benzoic acid derivative is reacted with methanol in the presence of an acid catalyst to form the ester bond.
  • Fluorobenzyl Ether Formation : The final step involves coupling the fluorobenzyl group to the thiazole-containing intermediate, which may require specific reagents to facilitate the ether formation .

Summary Table of Biological Activities

Activity Type Potential Effects References
AntimicrobialEffective against bacteria and fungi,
AnticancerInhibition of cancer cell proliferation ,
CytotoxicityLow toxicity in mammalian cells ,

Properties

Molecular Formula

C19H16FNO3S

Molecular Weight

357.4 g/mol

IUPAC Name

methyl 2-[(2-fluorophenyl)methoxy]-5-(2-methyl-1,3-thiazol-4-yl)benzoate

InChI

InChI=1S/C19H16FNO3S/c1-12-21-17(11-25-12)13-7-8-18(15(9-13)19(22)23-2)24-10-14-5-3-4-6-16(14)20/h3-9,11H,10H2,1-2H3

InChI Key

SBKJTSNRBFAWIG-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=CS1)C2=CC(=C(C=C2)OCC3=CC=CC=C3F)C(=O)OC

Origin of Product

United States

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